propan-2-yl (2S)-3-(4-hydroxyphenyl)-2-(pyridin-2-ylcarbamoylamino)propanoate
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Overview
Description
Propan-2-yl (2S)-3-(4-hydroxyphenyl)-2-(pyridin-2-ylcarbamoylamino)propanoate is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes a hydroxyphenyl group, a pyridinylcarbamoylamino group, and a propanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl (2S)-3-(4-hydroxyphenyl)-2-(pyridin-2-ylcarbamoylamino)propanoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Hydroxyphenyl Intermediate: The synthesis begins with the preparation of the 4-hydroxyphenyl intermediate through a Friedel-Crafts acylation reaction.
Introduction of the Pyridinylcarbamoylamino Group: The next step involves the coupling of the hydroxyphenyl intermediate with a pyridinylcarbamoyl chloride under basic conditions to form the pyridinylcarbamoylamino derivative.
Esterification: The final step is the esterification of the pyridinylcarbamoylamino derivative with propan-2-ol in the presence of a suitable catalyst, such as sulfuric acid, to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl (2S)-3-(4-hydroxyphenyl)-2-(pyridin-2-ylcarbamoylamino)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The pyridinylcarbamoylamino group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols to form amides or other esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Amides or alternative esters.
Scientific Research Applications
Propan-2-yl (2S)-3-(4-hydroxyphenyl)-2-(pyridin-2-ylcarbamoylamino)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique molecular structure.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of propan-2-yl (2S)-3-(4-hydroxyphenyl)-2-(pyridin-2-ylcarbamoylamino)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active site residues, while the pyridinylcarbamoylamino group can engage in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Propan-2-yl (2S)-3-(4-methoxyphenyl)-2-(pyridin-2-ylcarbamoylamino)propanoate: Similar structure but with a methoxy group instead of a hydroxy group.
Propan-2-yl (2S)-3-(4-hydroxyphenyl)-2-(pyridin-3-ylcarbamoylamino)propanoate: Similar structure but with the pyridinyl group at a different position.
Uniqueness
Propan-2-yl (2S)-3-(4-hydroxyphenyl)-2-(pyridin-2-ylcarbamoylamino)propanoate is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxyphenyl and pyridinylcarbamoylamino groups allows for versatile interactions with various molecular targets, making it a valuable compound in scientific research.
Properties
IUPAC Name |
propan-2-yl (2S)-3-(4-hydroxyphenyl)-2-(pyridin-2-ylcarbamoylamino)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-12(2)25-17(23)15(11-13-6-8-14(22)9-7-13)20-18(24)21-16-5-3-4-10-19-16/h3-10,12,15,22H,11H2,1-2H3,(H2,19,20,21,24)/t15-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPCJXJCBBGEPKR-HNNXBMFYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(CC1=CC=C(C=C1)O)NC(=O)NC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)NC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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